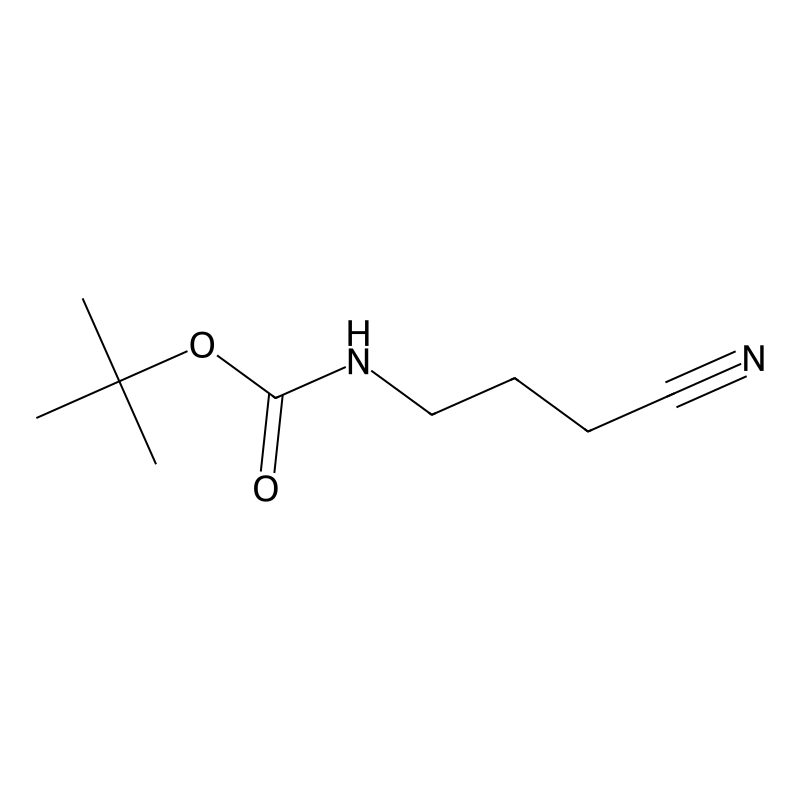tert-Butyl (3-cyanopropyl)carbamate
Catalog No.
S699173
CAS No.
91419-50-0
M.F
C9H16N2O2
M. Wt
184.24 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
91419-50-0
Product Name
tert-Butyl (3-cyanopropyl)carbamate
IUPAC Name
tert-butyl N-(3-cyanopropyl)carbamate
Molecular Formula
C9H16N2O2
Molecular Weight
184.24 g/mol
InChI
InChI=1S/C9H16N2O2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h4-5,7H2,1-3H3,(H,11,12)
InChI Key
HATNBHAMKDNLMC-UHFFFAOYSA-N
SMILES
CC(C)(C)OC(=O)NCCCC#N
Canonical SMILES
CC(C)(C)OC(=O)NCCCC#N
Tert-Butyl (3-cyanopropyl)carbamate (abbreviated as Boc-3-CP-CO2) is a carbamate compound that has been widely studied in various fields of research and industry. It possesses unique physical and chemical properties that make it suitable for different applications. This paper aims to provide a comprehensive overview of Boc-3-CP-CO2, including its definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
Boc-3-CP-CO2 is a carbamate compound with the molecular formula of C11H18N2O3. It is a white crystalline powder with a molecular weight of 226.27 g/mol. The compound possesses a tertiary butyl group and a cyanopropyl group attached to a carbamate functional group, which gives it unique physical and chemical properties.
Boc-3-CP-CO2 was first synthesized in 2007 by D. Roth et al. as a key intermediate for the synthesis of potential PPAR-δ agonists. Since then, the compound has been studied for different applications in various fields of research and industries.
Boc-3-CP-CO2 possesses unique physical and chemical properties that make it desirable for different applications.
Physical properties:
- Melting point: 78-79°C
- Boiling point: 402.3°C at 760 mmHg
- Density: 1.20 g/cm3
- Solubility: slightly soluble in water, soluble in methanol, ethyl acetate, and other organic solvents
Chemical properties:
- Boc-3-CP-CO2 is stable under normal laboratory conditions
- It is a non-flammable compound
- It does not react with acids or bases
- It can be hydrolyzed to release tertiary amine and carbamic acid
There are different methods for synthesizing Boc-3-CP-CO2. The most commonly used method involves the reaction of tert-butyl carbamate with 3-bromopropionitrile in the presence of a base catalyst. The reaction proceeds via a nucleophilic substitution mechanism, producing Boc-3-CP-CO2 as a white crystalline solid that can be purified by recrystallization or chromatography.
The compound can be characterized using different techniques, including nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), Fourier transform infrared (FTIR) spectroscopy, and X-ray crystallography. NMR spectroscopy is the most commonly used technique for characterizing Boc-3-CP-CO2, allowing for the identification of the different carbon and hydrogen atoms in the compound.
There are different analytical methods for detecting Boc-3-CP-CO2 in various samples, including high-performance liquid chromatography (HPLC) and gas chromatography (GC). These methods involve the separation of the compound from other components in the sample, followed by its detection using different detectors, such as UV, mass spectrometry, or flame ionization detector.
Boc-3-CP-CO2 has been studied for its biological properties, specifically its potential as a PPAR-δ (peroxisome proliferator-activated receptor delta) agonist. PPAR-δ is a nuclear receptor protein that plays a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation. Studies have shown that Boc-3-CP-CO2 can selectively activate PPAR-δ, leading to improved insulin sensitivity and decreased inflammation in animal models.
Boc-3-CP-CO2 is generally considered safe in scientific experiments, with no reported toxicity or side effects. However, it is recommended to handle the compound with caution and use personal protective equipment to prevent any contact with skin or eyes. In case of exposure, immediate medical attention should be sought.
Boc-3-CP-CO2 has been studied for different applications in scientific experiments, including:
- Synthesis of PPAR-δ agonists
- Development of new pharmaceuticals
- Study of lipid metabolism and glucose homeostasis
- Study of inflammation and related diseases
- Study of enzyme inhibition
Boc-3-CP-CO2 is currently an active area of research, with several ongoing studies investigating its potential applications in different fields. Recent studies have focused on its potential as a PPAR-δ agonist for the treatment of diabetes, obesity, and other metabolic disorders. Other studies have investigated its use as an enzyme inhibitor or as a building block for the synthesis of other compounds.
Boc-3-CP-CO2 has potential implications in various fields of research and industry, including:
- Pharmaceutical industry: Boc-3-CP-CO2 can be used to develop new drugs for the treatment of metabolic disorders, inflammation, and related diseases.
- Chemical industry: Boc-3-CP-CO2 can be used as a building block for the synthesis of other compounds, such as PPAR-δ agonists, enzyme inhibitors, or other pharmaceuticals.
- Biomedical research: Boc-3-CP-CO2 can be used as a tool for studying lipid metabolism, glucose homeostasis, and inflammation in animal models.
Despite its potential applications, there are some limitations to the use of Boc-3-CP-CO2 in scientific experiments, including its limited solubility in water and its high cost. Future research should focus on new methods for synthesizing Boc-3-CP-CO2 that are more cost-effective and environmentally friendly. Other future directions include:
- Development of more potent PPAR-δ agonists
- Study of the long-term effects of Boc-3-CP-CO2 on animal models
- Development of more sensitive and specific methods for detecting Boc-3-CP-CO2 in various samples
- Study of the potential side effects of Boc-3-CP-CO2 in humans
- Investigation of the use of Boc-3-CP-CO2 as a tool for studying other biological processes and diseases
Boc-3-CP-CO2 is a carbamate compound with unique physical and chemical properties that make it suitable for different applications in scientific experiments and industries. It has been extensively studied for its potential as a PPAR-δ agonist and its implications in various fields of research and industry. Future research should focus on new methods for synthesizing Boc-3-CP-CO2, development of more potent PPAR-δ agonists and study of the long-term effects of Boc-3-CP-CO2 on animal models.
XLogP3
1
Dates
Modify: 2023-08-15
Explore Compound Types
Get ideal chemicals from 750K+ compounds








